Spiro[4.5]decane-6-sulfonyl chloride
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Overview
Description
Spiro[45]decane-6-sulfonyl chloride is a chemical compound characterized by a spirocyclic structure, where a sulfonyl chloride group is attached to the sixth carbon of the spiro[45]decane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4One common method involves the dimerization of ene-vinylidenecyclopropanes catalyzed by a rhodium complex, which constructs the spiro[4.5]decane skeleton under mild reaction conditions . The sulfonyl chloride group can then be introduced through a reaction with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods
Industrial production methods for spiro[4.5]decane-6-sulfonyl chloride are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow processes and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]decane-6-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The spirocyclic core can undergo oxidation reactions, potentially leading to the formation of spirocyclic ketones or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature to reflux.
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), low temperature.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, dichloromethane), room temperature to reflux.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Spirocyclic Ketones/Alcohols: Formed from oxidation reactions.
Scientific Research Applications
Spiro[4.5]decane-6-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Used in the synthesis of novel materials with unique properties, such as spirocyclic polymers.
Mechanism of Action
The mechanism of action of spiro[4.5]decane-6-sulfonyl chloride depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form various derivatives. In medicinal chemistry, its mechanism would depend on the specific biological target, such as enzyme inhibition or receptor binding. For example, spiro[4.5]decanone derivatives have been studied as inhibitors of prolyl hydroxylase domain enzymes, which play a role in the regulation of hypoxia-inducible factors .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decanone: A related compound with a ketone group instead of a sulfonyl chloride group.
Spiro[5.5]undecane: A larger spirocyclic compound with a similar structural motif.
Spiro[4.5]trienone: A spirocyclic compound with a trienone structure.
Uniqueness
Spiro[4.5]decane-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other spirocyclic compounds. This makes it a valuable intermediate in the synthesis of sulfonamide, sulfonate, and sulfonothioate derivatives, which are important in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C10H17ClO2S |
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Molecular Weight |
236.76 g/mol |
IUPAC Name |
spiro[4.5]decane-10-sulfonyl chloride |
InChI |
InChI=1S/C10H17ClO2S/c11-14(12,13)9-5-1-2-6-10(9)7-3-4-8-10/h9H,1-8H2 |
InChI Key |
JQQOSIHHHABBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCC2)C(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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